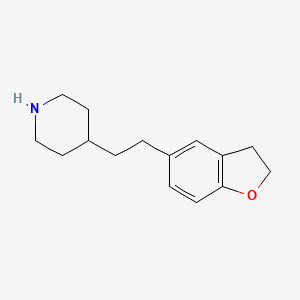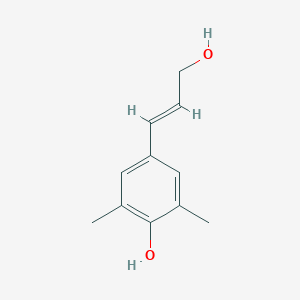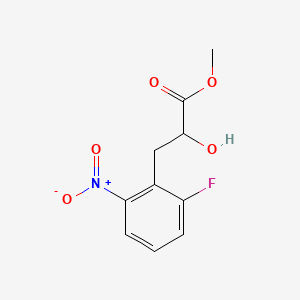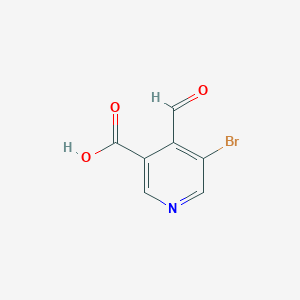
5-Bromo-4-formylpyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-formylpyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H4BrNO3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a bromine atom at the 5th position, a formyl group at the 4th position, and a carboxylic acid group at the 3rd position of the pyridine ring. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-formylpyridine-3-carboxylic acid typically involves the bromination of 4-formylpyridine-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-formylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include organometallic compounds like Grignard reagents or organolithium reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents in anhydrous ether or organolithium reagents in tetrahydrofuran (THF).
Major Products Formed
Oxidation: 5-Bromo-4-carboxypyridine-3-carboxylic acid.
Reduction: 5-Bromo-4-hydroxymethylpyridine-3-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-formylpyridine-3-carboxylic acid is widely used in scientific research due to its versatile reactivity and functional groups. Some of its applications include:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: As a precursor for the synthesis of biologically active molecules and potential drug candidates.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-formylpyridine-3-carboxylic acid depends on its specific application and the target molecule it interacts with. In general, the compound can act as an electrophile due to the presence of the formyl group, which can undergo nucleophilic addition reactions. The bromine atom can also participate in substitution reactions, making the compound a versatile intermediate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyridine-3-carboxylic acid: Lacks the formyl group at the 4th position.
4-Formylpyridine-3-carboxylic acid: Lacks the bromine atom at the 5th position.
5-Bromo-2-formylpyridine-3-carboxylic acid: Has the formyl group at the 2nd position instead of the 4th position.
Uniqueness
5-Bromo-4-formylpyridine-3-carboxylic acid is unique due to the presence of both a bromine atom and a formyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and makes the compound a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C7H4BrNO3 |
|---|---|
Molekulargewicht |
230.02 g/mol |
IUPAC-Name |
5-bromo-4-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrNO3/c8-6-2-9-1-4(7(11)12)5(6)3-10/h1-3H,(H,11,12) |
InChI-Schlüssel |
MIFNSWHGYQIUHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)Br)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


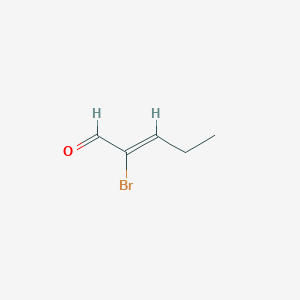

![[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)

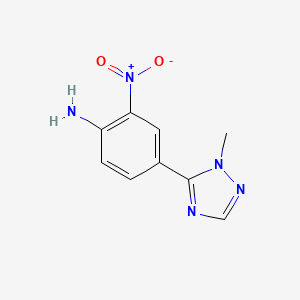
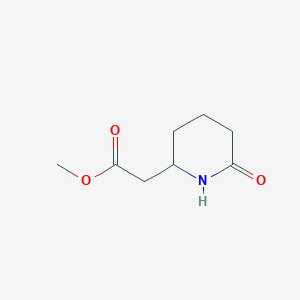

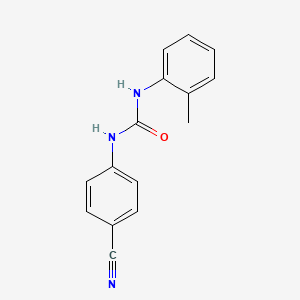
![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)

